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molecular formula C15H13FO3 B8336716 2-[4-(2-Fluorophenoxy)phenyl]propionic acid

2-[4-(2-Fluorophenoxy)phenyl]propionic acid

Cat. No. B8336716
M. Wt: 260.26 g/mol
InChI Key: GIADVXDSQWLFSJ-UHFFFAOYSA-N
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Patent
US04128573

Procedure details

2-Fluorophenol (2.35 g.) was fused with potassium hydroxide (1.7 g.) and a few drops of water by heating to 180° C. 2-(4-Iodophenyl)propionic acid (2.76 g.) and copper powder (0.1 g.) were then added and the melt ws heated at 160°-170° C. for 1 hour. The cooled solid was partitioned with methylene chloride (50 ml.) and 2.5N sodium hydroxide (50 ml.). The aqueous layer was acidified with hydrochloric acid, the resulting gum was extracted into ether, and the ether extract was extracted with saturated potassium carbonate solution. This aqueous extract was acidified with hydrochloric acid and the product isolated in ether. After evaporation the resulting solid was purified by preparative layer chromatography using 5% acetic acid/petroleum ether b.p. 62°-68° C. and eluting with ethyl acetate. Recrystallization from petroleum ether b.p. 62°-68° C. gave 2-[4-(2-fluorophenoxy)phenyl]propionic acid, m.p. 106°-108° C.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
2.76 g
Type
reactant
Reaction Step Three
Name
copper
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[OH-].[K+].I[C:12]1[CH:17]=[CH:16][C:15]([CH:18]([CH3:22])[C:19]([OH:21])=[O:20])=[CH:14][CH:13]=1>O.[Cu]>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][C:12]1[CH:17]=[CH:16][C:15]([CH:18]([CH3:22])[C:19]([OH:21])=[O:20])=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.35 g
Type
reactant
Smiles
FC1=C(C=CC=C1)O
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
2.76 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C(C(=O)O)C
Name
copper
Quantity
0.1 g
Type
catalyst
Smiles
[Cu]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the melt ws heated at 160°-170° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooled solid was partitioned with methylene chloride (50 ml.) and 2.5N sodium hydroxide (50 ml.)
EXTRACTION
Type
EXTRACTION
Details
the resulting gum was extracted into ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
EXTRACTION
Type
EXTRACTION
Details
was extracted with saturated potassium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
This aqueous extract
CUSTOM
Type
CUSTOM
Details
the product isolated in ether
CUSTOM
Type
CUSTOM
Details
After evaporation the resulting solid
CUSTOM
Type
CUSTOM
Details
was purified by preparative layer chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Recrystallization from petroleum ether b.p. 62°-68° C.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(OC2=CC=C(C=C2)C(C(=O)O)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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